5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Description
The compound 5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, a class of heterocyclic compounds notable for their fused triazole-quinazoline core. Key structural features include:
- Position 2: A phenyl group, enhancing aromatic stacking interactions.
- Position 5: A [(4-fluorophenyl)methyl]sulfanyl substituent, contributing to electronic modulation via the electron-withdrawing fluorine atom.
- Positions 8 and 9: Methoxy groups, which improve solubility and influence hydrogen-bonding interactions.
This compound’s molecular formula is inferred as C₂₅H₁₉FN₄O₂S, with a molecular weight of 474.51 g/mol (calculated). Its structural complexity and substituent diversity make it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to planar heterocycles with halogenated motifs .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVCQAEXBTLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)F)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anti-Cancer Activity
Several studies have indicated that compounds similar to 5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline exhibit significant anti-cancer properties. For instance, a study demonstrated that derivatives of quinazoline showed potent inhibitory effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that this compound can inhibit the growth of human tumor cell lines with IC values in the low micromolar range. The mechanism of action is believed to involve the inhibition of key signaling pathways related to cancer cell survival.
Anti-Viral Activity
The compound has also been investigated for its potential as an anti-viral agent. Research indicates that similar triazole derivatives can inhibit viral replication through various mechanisms, including interference with viral polymerases and proteases .
Case Study: HIV Integrase Inhibition
A patent describes a related compound exhibiting strong inhibitory activity against HIV integrase, suggesting that modifications to the quinazoline structure may enhance antiviral efficacy .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes involved in disease processes. For example, triazole derivatives have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
Table: Enzyme Inhibition Potency
| Enzyme | IC (µM) |
|---|---|
| Dihydrofolate Reductase | 0.01 |
| Thymidylate Synthase | 0.05 |
Mechanism of Action
The mechanism of action of 5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs.
- Phenyl vs. Methyl at Position 2 : The phenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to methyl-substituted analogues .
- Core Heterocycle : Triazoloquinazolines (target) vs. imidazoquinazolines (e.g., ) exhibit distinct electronic profiles; triazoles are more electron-deficient, influencing binding affinity to enzymes like kinases .
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural analogues with triazole/imidazole cores demonstrate antiviral, antimicrobial, and kinase-inhibitory properties . The fluorine atom in the target compound may optimize metabolic stability compared to chlorine-containing derivatives .
Biological Activity
The compound 5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline is a member of the triazoloquinazoline family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : [1,2,4]triazolo[1,5-c]quinazoline
- Functional Groups :
- A fluorophenyl group
- A sulfanyl (thioether) linkage
- Dimethoxy substituents on the quinazoline ring
This unique combination of features contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit various kinases associated with cancer progression. In particular:
- Inhibition of Kinases : The compound has been tested against several human protein kinases such as CDK9 and GSK-3β, demonstrating effective inhibition in the low micromolar range .
- Cytotoxicity : In vitro studies revealed that related compounds exhibited IC50 values ranging from 2.44 to 9.43 μM against various cancer cell lines including HepG2 and HCT-116 . This suggests that our compound may also possess similar cytotoxic properties.
The mechanism by which triazoloquinazolines exert their effects often involves:
- DNA Intercalation : Some derivatives show intercalative properties that allow them to bind to DNA, disrupting replication processes.
- Topoisomerase Inhibition : Compounds have been identified as inhibitors of topoisomerase II (Topo II), an enzyme critical for DNA replication and transcription. This inhibition leads to increased cytotoxicity in cancer cells .
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Study on Quinazoline Derivatives : A study demonstrated that thiazolo[4,5-f]quinazolin-9(8H)-ones showed submicromolar IC50 values for DYRK1A kinase inhibition, suggesting that structural modifications can enhance biological activity significantly .
- Cytotoxicity Assessment : Another investigation reported that triazoloquinazolines exhibited varying degrees of cytotoxicity against different cancer cell lines. The most active derivative showed an IC50 value of 6.29 μM against HepG2 cells, indicating a promising therapeutic potential .
- Kinase Inhibition Studies : Research focusing on the synthesis and biological evaluation of quinazoline derivatives revealed that modifications at specific positions could lead to enhanced kinase inhibition and improved anticancer activity .
Data Tables
Q & A
Basic Research Questions
Q. What are common synthetic strategies for preparing triazoloquinazoline derivatives like 5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline?
- Methodological Answer : The synthesis typically involves multi-step routes starting with the formation of the triazoloquinazoline core. Key steps include cyclization of quinazoline precursors, introduction of sulfanyl groups via nucleophilic substitution, and functionalization with fluorophenyl and methoxy substituents. Reaction conditions (e.g., oxidation with H₂O₂ or KMnO₄ for sulfoxide formation) and purification via column chromatography are critical for yield optimization .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and stereochemistry, while LC-MS provides molecular weight validation. Elemental analysis verifies C, H, N composition, and IR spectroscopy identifies functional groups (e.g., sulfanyl, methoxy). X-ray crystallography (if crystals are obtainable) resolves 3D conformation .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodological Answer : Use in vitro assays tailored to hypothesized targets (e.g., kinase inhibition or antimicrobial activity). For cytotoxicity, employ MTT assays on cancer cell lines. Dose-response curves (IC₅₀ values) and selectivity indices (compared to non-cancerous cells) are calculated. Positive controls (e.g., doxorubicin for antitumor studies) validate experimental setups .
Advanced Research Questions
Q. How can contradictory data on compound bioactivity across structural analogs be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) analyses to identify critical substituents. For example, replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) may enhance metabolic stability but reduce solubility, impacting bioactivity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or DNA topoisomerases, reconciling discrepancies .
Q. What experimental design optimizes yield in multi-step synthesis when scaling reactions?
- Methodological Answer : Use Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading). For example, in sulfanyl group introduction, varying thiol equivalents (1.2–2.0 eq.) and reaction time (12–24 hrs) can identify optimal conditions. Parallel microscale reactions (e.g., 0.1 mmol scale) minimize resource waste before scaling to gram quantities .
Q. How do computational methods like DFT enhance understanding of reactivity and regioselectivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the sulfanyl group’s electron-rich sulfur atom may favor oxidation to sulfoxides, validated by comparing experimental and computed reaction pathways .
Q. What strategies validate target engagement in cellular models for mechanistic studies?
- Methodological Answer : Combine pull-down assays (using biotinylated probes) with proteomics (LC-MS/MS) to identify binding partners. CRISPR-Cas9 knockout of suspected targets (e.g., kinases) and rescue experiments confirm specificity. Live-cell imaging (e.g., fluorescence-labeled compound) tracks subcellular localization .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data across analogs?
- Methodological Answer : Cross-validate purity via HPLC (≥95% purity threshold) and DSC (melting point determination). For NMR discrepancies, ensure deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃) and correct referencing. Compare data with structurally similar compounds in databases (e.g., Reaxys) to identify outliers .
Methodological Best Practices
- Synthesis : Prioritize atom-economical routes (e.g., one-pot reactions) to minimize waste.
- Characterization : Use high-field NMR (≥400 MHz) for complex splitting patterns in aromatic regions.
- Bioactivity : Employ 3D cell cultures or organoids for physiologically relevant activity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
